molecular formula C14H16ClN3O3 B2527715 Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1384080-45-8

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No. B2527715
CAS RN: 1384080-45-8
M. Wt: 309.75
InChI Key: VQRVXHBZDDXZKL-UHFFFAOYSA-N
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Description

The compound "Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of tert-butyl and chlorophenyl groups suggests that the compound may have unique physical and chemical properties, potentially useful in various applications such as materials science or pharmaceuticals.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves the reaction of hydrazides with carboxylic acids or their derivatives, as seen in the preparation of 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties . Similarly, tert-butyl carbazate has been used as a precursor for synthesizing various 1,3,4-oxadiazole derivatives, indicating that tert-butyl groups are commonly incorporated into the oxadiazole framework during the synthesis . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic routes involving the condensation of appropriate precursors.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by spectroscopic methods such as NMR, IR, and LCMS, as well as X-ray crystallography . These techniques provide information on the bond lengths, angles, and overall geometry of the molecule. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single-crystal XRD data, which revealed the presence of weak intermolecular interactions and aromatic π–π stacking interactions contributing to the three-dimensional architecture of the crystal .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the oxadiazole ring. For example, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles in the presence of lithium powder and a catalytic amount of DTBB leads to functionalized carbamates . This suggests that the this compound compound may also undergo reactions with electrophiles to yield a range of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric hindrance, affecting the compound's reactivity and stability . The thermal stability of related compounds, such as electrochromic aramids with pendent 3,6-di-tert-butylcarbazole units, has been associated with high glass-transition temperatures and decomposition temperatures, indicating that the tert-butyl groups contribute to the thermal robustness of these materials . Additionally, the electrochemical properties of these compounds can be studied using cyclic voltammetry, which may reveal reversible electrochemical oxidation and other redox behaviors .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Tert-butyl carbamate derivatives have been synthesized and structurally characterized, revealing an interplay of strong and weak hydrogen bonds. These compounds exhibit three-dimensional architectures assembled through various hydrogen bonds, highlighting their potential in understanding molecular interactions and crystal engineering (Das et al., 2016).

Delayed Luminescence and OLED Applications

Research on 2-methyl-5-phenyl-1,3,4-oxadiazoles, including the tert-butyl variant, has shown their potential in organic light-emitting diodes (OLEDs) due to their blue-shifted fluorescence and efficient reverse intersystem crossing rates. This makes them suitable for high-performance OLEDs with reduced efficiency rolloff at high current densities (Cooper et al., 2022).

Antioxidant Activity

New 1,3,4-oxadiazoles bearing tert-butylphenol moieties have been synthesized and evaluated for their antioxidant properties. Certain compounds within this class demonstrated significant free-radical scavenging ability, indicating their potential in medicinal chemistry and antioxidant research (Shakir et al., 2014).

Halogen and Hydrogen Bond Interactions

Tert-butyl carbamate derivatives have been identified to form isomorphous crystal structures through simultaneous hydrogen and halogen bonds on carbonyl groups. This property could be leveraged in designing new materials with predictable and tunable crystal packing (Baillargeon et al., 2017).

Safety and Hazards

This compound has been classified as having Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 hazards . It is recommended to avoid contact with skin and eyes, and to avoid release to the environment .

Mechanism of Action

properties

IUPAC Name

tert-butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRVXHBZDDXZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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